1-(6-(1H-indol-1-yl)pyrimidin-4-yl)-N-(4,5-dimethylthiazol-2-yl)piperidine-4-carboxamide
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Description
1-(6-(1H-indol-1-yl)pyrimidin-4-yl)-N-(4,5-dimethylthiazol-2-yl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C23H24N6OS and its molecular weight is 432.55. The purity is usually 95%.
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Scientific Research Applications
Heterocyclic Compound Synthesis for Anti-Inflammatory and Analgesic Applications
- Study : Synthesis of heterocyclic compounds derived from visnaginone and khellinone, demonstrating anti-inflammatory and analgesic properties (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Tuberculosis Treatment
- Study : Exploration of imidazo[1,2-a]pyridine-3-carboxamides and pyrimidine-3-carboxamide for potent anti-tuberculosis activity against multi- and extensive drug-resistant strains (Moraski et al., 2011).
Anticancer and Anti-lipoxygenase Agents
- Study : Development of novel pyrazolopyrimidines derivatives with anticancer and anti-5-lipoxygenase activities (Rahmouni et al., 2016).
Isoxazolines and Isoxazoles Synthesis for Biological Studies
- Study : Synthesis of novel isoxazolines and isoxazoles of N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives, with potential for biological applications (Rahmouni et al., 2014).
SARS-CoV Protease Inhibitors
- Study : Development of thieno[2,3‐d]‐pyrimidine derivatives as potent inhibitors for SARS‐CoV 3C-like protease, with potential implications in treating viral infections (El-All et al., 2016).
Antiproliferative Activity Against Cancer Cell Lines
- Study : Evaluation of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives for antiproliferative effects on human cancer cell lines (Mallesha et al., 2012).
Antimicrobial Activity
- Study : Synthesis of new pyridothienopyrimidines and pyridothienotriazines with significant antimicrobial activities (Abdel-rahman et al., 2002).
Polyamide Synthesis with Biological Molecules
- Study : Synthesis of polyamides containing uracil and adenine, highlighting their potential in biochemistry and molecular biology (Hattori & Kinoshita, 1979).
properties
IUPAC Name |
N-(4,5-dimethyl-1,3-thiazol-2-yl)-1-(6-indol-1-ylpyrimidin-4-yl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N6OS/c1-15-16(2)31-23(26-15)27-22(30)18-7-10-28(11-8-18)20-13-21(25-14-24-20)29-12-9-17-5-3-4-6-19(17)29/h3-6,9,12-14,18H,7-8,10-11H2,1-2H3,(H,26,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLNJCYVYXSJLRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2CCN(CC2)C3=NC=NC(=C3)N4C=CC5=CC=CC=C54)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-(1H-indol-1-yl)pyrimidin-4-yl)-N-(4,5-dimethylthiazol-2-yl)piperidine-4-carboxamide |
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